5-fluoro-2-imino-3H-pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-imino-3H-pyridine-3-carbonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-imino-3H-pyridine-3-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted under specific conditions to introduce the imino and carbonitrile groups.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C). These methods aim to achieve high yields and purity of the desired fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-2-imino-3H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Such as aluminum fluoride and copper fluoride.
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols can be used.
Cyclization Agents: For cyclization reactions, reagents like acids or bases can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-imino-3H-pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique reactivity and biological activity.
Agrochemicals: The compound is explored for its potential use in developing new agricultural chemicals with improved properties.
Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their use in radiotherapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-imino-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition of enzymes or receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoro-3-bromopyridine: A precursor in the synthesis of 5-fluoro-2-imino-3H-pyridine-3-carbonitrile.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated pyridine derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both imino and carbonitrile groups.
Eigenschaften
Molekularformel |
C6H4FN3 |
---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
5-fluoro-2-imino-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3-4,9H |
InChI-Schlüssel |
VGABLXVFMJFFRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N)C1C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.